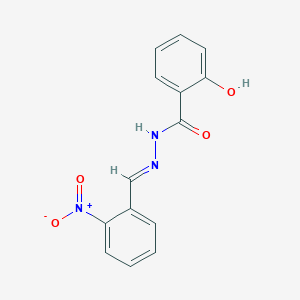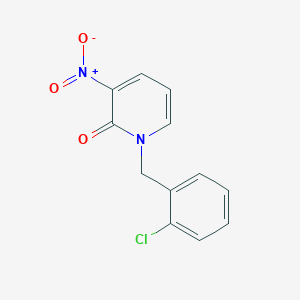
N-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Research into 1,2,4-triazole derivatives, such as the one you're interested in, often focuses on their synthesis, structural analysis, and potential applications due to their intriguing chemical and physical properties. These compounds are noteworthy in various chemical domains for their versatility and reactivity, offering a rich area for exploration in synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves condensation reactions, starting from readily available precursors. For example, derivatives similar to the compound might be synthesized via a stepwise process involving the reaction of triazole with appropriate aldehydes and halides under controlled conditions to introduce the bromo, isopropoxy, and methoxy groups at specific positions on the benzene ring (Bekircan et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These analyses reveal details about the electronic configuration, molecular geometry, and intermolecular interactions that define the compound's chemical behavior (Alotaibi et al., 2018).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, reflecting their reactive nature. They can undergo substitution reactions, where different functional groups replace the halogen atoms or the isopropoxy and methoxy groups, allowing for the synthesis of a wide range of derivatives with varied properties. The presence of the triazole ring contributes to their chemical stability and reactivity, making them suitable for further functionalization (Zhu & Qiu, 2011).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are closely linked to their molecular structure. For instance, the substitution pattern on the benzene ring influences the compound's physical state and its solubility in various solvents, which is crucial for their application in different domains (Kaneria et al., 2016).
Chemical Properties Analysis
Triazole derivatives exhibit a range of chemical properties, including acidic and basic behavior, depending on the substitution pattern and the electronic environment of the triazole ring. These properties are significant in reactions where triazole derivatives act as ligands or reactants, demonstrating their versatility in organic synthesis and potential applications in material science and as precursors in the synthesis of complex molecules (Johnston et al., 1987).
properties
IUPAC Name |
1-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-9(2)20-13-11(14)4-10(5-12(13)19-3)6-17-18-7-15-16-8-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHRCKARRHWMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NN2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)



![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)